molecular formula C11H9N5 B1233026 2,6-Di(1H-pyrazol-3-yl)pyridine

2,6-Di(1H-pyrazol-3-yl)pyridine

Cat. No.: B1233026
M. Wt: 211.22 g/mol
InChI Key: WEHSLQMKHNECMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which consists of a pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. This configuration allows it to act as a versatile ligand, forming stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2,6-dichloropyridine+2pyrazoleK2CO3,DMFThis compound\text{2,6-dichloropyridine} + 2 \text{pyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2,6-dichloropyridine+2pyrazoleK2​CO3​,DMF​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Mechanism of Action

The mechanism of action of 2,6-Di(1H-pyrazol-3-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and stability. The compound can act as a chelating ligand, forming stable five-membered rings with metal ions, which enhances the overall stability of the complex . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Uniqueness: 2,6-Di(1H-pyrazol-3-yl)pyridine is unique due to its specific electronic and steric properties, which make it an excellent ligand for forming stable metal complexes. Its ability to undergo various chemical reactions and form diverse coordination complexes sets it apart from similar compounds .

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2,6-bis(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C11H9N5/c1-2-8(10-4-6-12-15-10)14-9(3-1)11-5-7-13-16-11/h1-7H,(H,12,15)(H,13,16)

InChI Key

WEHSLQMKHNECMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=NN2)C3=CC=NN3

Synonyms

2,6-bis(pyrazol-3-yl)pyridine

Origin of Product

United States

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